![molecular formula C7H10N2 B2447003 N-ethylpyridin-3-amine CAS No. 32405-70-2](/img/structure/B2447003.png)
N-ethylpyridin-3-amine
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Overview
Description
“N-ethylpyridin-3-amine” is a chemical compound with the molecular formula C7H10N2 and a molecular weight of 122.17 . It is also known by the synonym "3-Pyridinamine, N-ethyl-" .
Molecular Structure Analysis
The molecular structure of “N-ethylpyridin-3-amine” consists of a pyridine ring with an ethylamine group attached to one of the carbon atoms . The exact structural details such as bond lengths and angles are not provided in the search results.Physical And Chemical Properties Analysis
“N-ethylpyridin-3-amine” has a predicted boiling point of 229.2±13.0 °C and a predicted density of 1.029±0.06 g/cm3 . Its pKa value is predicted to be 6.54±0.11 .Scientific Research Applications
Synthesis of Anti-Inflammatory Agents
Research by Ukrainets et al. (1993) explored the synthesis of N-(2-pyridyl)amides from ethyl 1-R-4-hydroxy-2-quinolone-3-carboxylates and 2-aminopyridine, showcasing the potential of derivatives of N-ethylpyridin-3-amine in developing non-steroidal anti-inflammatory drugs. The study highlights the use of thermolysis of amine and ester and presents data on the analgesic and anti-inflammatory activity of the synthesized amides (Ukrainets, Taran, Evtifeeva, & Turov, 1993).
Magneto-Structural and Thermal Analysis
In 2002, Luque et al. conducted a study on n-ethylpyridinium salts, including variants of N-ethylpyridin-3-amine, focusing on their magneto-structural properties and thermal behavior. This research is crucial for understanding the physical and chemical properties of these compounds, which can be applied in various fields, including material science and chemistry (Luque, Sertucha, Castillo, & Román, 2002).
Catalytic Applications
Watanabe et al. (1996) investigated the catalytic N-Mono- or N,N-Dialkylation of heteroaromatic amines with alcohols using ruthenium complexes. This research indicates the potential of N-ethylpyridin-3-amine derivatives in catalysis, particularly in the alkylation of amines, which is a significant reaction in organic synthesis (Watanabe, Morisaki, Kondo, & Mitsudo Ta, 1996).
Synthesis of N-Oxides
Ikramov et al. (2021) explored the synthesis of N-oxides of pyridylacetylenic amines using 2-methyl-5-ethynylpyridine, demonstrating the potential applications of N-ethylpyridin-3-amine in the synthesis of novel organic compounds. This study is important for the development of new synthetic methodologies in organic chemistry (Ikramov, Ziyadullayev, Khamidjanov, Bojariev, & Khandamov, 2021).
Crystal and Electronic Structures
Liu et al. (2015) conducted a comparative study using aromatic species like N-ethylpyridin-3-amine as structure-directing agents in iodoplumbate hybrids. This research provides insights into how different amines influence the crystal and electronic structures of these hybrids, which has implications in material science and nanotechnology (Liu et al., 2015).
Gold Complex Stabilization
Research by Schouteeten et al. (2006) on the formation of a dimethylgold(III) complex stabilized by a 2-pyridyl-2-pyrrolide ligand, involving derivatives of N-ethylpyridin-3-amine, underscores its significance in organometallic chemistry and potential applications in catalysis and materials science (Schouteeten, Allen, Haley, Ong, Jones, & Vicic, 2006).
Safety And Hazards
“N-ethylpyridin-3-amine” is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as GHS07 . It carries the hazard statements H315, H312, H335, H302, H319, and H332, indicating that it can cause skin irritation, harm upon skin contact or inhalation, respiratory irritation, harm if swallowed, and eye irritation .
properties
IUPAC Name |
N-ethylpyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-2-9-7-4-3-5-8-6-7/h3-6,9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHZPXFARRJZQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CN=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethylpyridin-3-amine | |
CAS RN |
32405-70-2 |
Source
|
Record name | N-ethylpyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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